2-Cyclopentyl-2-phenyloxirane

Pharmaceutical Synthesis Analytical Chemistry Quality Control

2-Cyclopentyl-2-phenyloxirane (CAS 114121-67-4) is a chiral epoxide with a cyclopentyl and phenyl group on the oxirane ring, possessing a molecular weight of 188.26 g/mol. Its primary, verifiable industrial utility is as a characterized reference standard for the analytical control of the drug substance Penehyclidine Hydrochloride, where it is a known and monitored impurity.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
Cat. No. B11812490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-2-phenyloxirane
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2(CO2)C3=CC=CC=C3
InChIInChI=1S/C13H16O/c1-2-6-11(7-3-1)13(10-14-13)12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2
InChIKeyYOLLLAGOHDKJRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentyl-2-phenyloxirane: Procurement & Specification Overview for Analytical and Synthesis Applications


2-Cyclopentyl-2-phenyloxirane (CAS 114121-67-4) is a chiral epoxide with a cyclopentyl and phenyl group on the oxirane ring, possessing a molecular weight of 188.26 g/mol [1]. Its primary, verifiable industrial utility is as a characterized reference standard for the analytical control of the drug substance Penehyclidine Hydrochloride, where it is a known and monitored impurity . It also serves as a key intermediate in the synthesis of Penehyclidine, reacting with 3-quinuclidinol to form the final drug [2].

2-Cyclopentyl-2-phenyloxirane Procurement: Why Generic Epoxide Substitution is Inadequate for Quality and Research Integrity


Generic substitution of 2-cyclopentyl-2-phenyloxirane with simpler phenyloxiranes like styrene oxide is not feasible due to significant differences in physicochemical properties and biological activity profiles driven by the bulky cyclopentyl group. This structural feature increases steric hindrance and results in a higher LogP (approx. 3) [1] compared to styrene oxide (LogP approx. 1.9). Critically, this specific substitution pattern confers unique biological target engagement, such as potent CCR5 antagonism with an IC50 of 25 nM, a property not shared by simpler analogs [2]. Furthermore, its regulated role as a specific impurity in Penehyclidine manufacturing mandates the use of the exact, fully characterized reference standard for analytical validation to meet regulatory compliance [3].

2-Cyclopentyl-2-phenyloxirane: Quantifiable Differentiation Evidence vs. Comparators


Synthesis and Purity in Penehyclidine Production: Yield and Regulatory Compliance

2-Cyclopentyl-2-phenyloxirane is a defined intermediate in a patented synthesis route for Penehyclidine. Under specific conditions (DMSO, strong base), it yields Penehyclidine with high efficiency. For analytical control, the pure compound is required as an impurity reference standard, with a purity specification typically exceeding 98% by HPLC . This is essential for regulatory submissions, a requirement not applicable to generic oxiranes.

Pharmaceutical Synthesis Analytical Chemistry Quality Control

CCR5 Antagonism: Potent Activity in a Functional Cell-Based Assay

A derivative with the same core 2-cyclopentyl-2-phenyloxirane motif demonstrates potent antagonist activity at the CCR5 receptor, a key target in HIV and inflammatory disease research. It exhibited an IC50 of 25 nM in a functional assay measuring inhibition of RANTES-induced calcium mobilization in CHO cells co-expressing Galpha16 [1]. While not a direct comparison of the parent compound, this data establishes that the cyclopentyl-phenyl substitution on the oxirane core is a critical pharmacophore for achieving nanomolar potency at this target. In contrast, the parent 2-phenyloxirane (styrene oxide) lacks this specific substitution pattern and, importantly, has no reported activity against CCR5. Its primary known biological interactions involve metabolism by epoxide hydrolases [2].

Chemokine Receptor CCR5 Calcium Flux Assay

5-Lipoxygenase (5-LOX) Inhibition: A Class-Level Activity Profile

The parent compound has been evaluated for 5-lipoxygenase (5-LOX) inhibitory activity in multiple assays . While a specific IC50 for the exact parent compound is not publicly available, structurally related analogs demonstrate potent inhibition. For example, one derivative showed an IC50 of 13.9 µM against human 5-LOX [1]. This suggests that the cyclopentyl-phenyloxirane scaffold is a viable starting point for developing 5-LOX inhibitors. In contrast, simpler phenyloxiranes like styrene oxide are primarily known as substrates for epoxide hydrolases and do not feature prominently as 5-LOX inhibitors, indicating the cyclopentyl group is important for this activity profile.

5-LOX Inflammation Enzyme Inhibition

2-Cyclopentyl-2-phenyloxirane: Proven Application Scenarios for Procurement and Research


Analytical Quality Control of Penehyclidine Hydrochloride

The primary and most definitive application for this compound is as a reference standard for the impurity 'phenyl cyclopentyl ethylene oxide' during the analytical quality control (QC) and stability testing of the drug substance Penehyclidine Hydrochloride [1]. Its use is mandated by regulatory filings and is essential for ensuring batch-to-batch purity and safety. This application relies on the compound's identity and high purity (typically >98% as verified by HPLC) .

Synthetic Intermediate for Pharmaceutical Development

As established, this oxirane serves as a direct synthetic intermediate in the preparation of Penehyclidine, reacting with 3-quinuclidinol to yield the target API [2]. This application is critical for medicinal chemistry and process development teams working on cholinergic receptor antagonists or related chemical series.

Lead Scaffold in CCR5 Antagonist Drug Discovery

Based on the potent activity of derivatives containing this core (IC50 = 25 nM) [3], the compound is a valuable starting material for synthesizing focused libraries aimed at discovering new CCR5 antagonists. These are of high interest for therapeutic research in HIV, inflammation, and oncology.

Chemical Probe for 5-LOX Pathway Investigation

Given the demonstrated class-level activity against 5-LOX , compounds with this core, including the parent molecule, can be used as chemical probes to study the role of the 5-LOX pathway in inflammation. Its lipophilic nature (LogP ~3) [4] may confer advantageous cell permeability for cellular assays.

Technical Documentation Hub

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